4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate
Overview
Description
4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate is an organic compound with the molecular formula C12H17NO5. It is known for its unique properties and its ability to be used in a variety of laboratory experiments. This compound belongs to a class of compounds that involve morpholine as a functional group attached to a benzoic acid moiety. Morpholine is a heterocyclic amine, which is known for its incorporation into various chemical structures due to its versatility and reactivity.
Preparation Methods
The synthesis of 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate involves the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of complex structures. The synthetic routes and reaction conditions for this compound are well-documented in the literature. Industrial production methods typically involve the use of various spectroscopic techniques to characterize the synthesis of such compounds.
Chemical Reactions Analysis
4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate undergoes several types of chemical reactions, including hydrolysis and substitution reactions. Common reagents and conditions used in these reactions include acid hydrolysis, which results in substituted benzoic acids. The major products formed from these reactions are typically benzoic acid derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in various in-vitro studies to understand its effects on different biological systems. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound exerts its effects through its functional groups and their interactions with other molecules.
Comparison with Similar Compounds
4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate is unique due to its specific combination of functional groups and its reactivity. Similar compounds include other benzoic acid derivatives and morpholine-containing compounds. These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
4-hydroxy-3-(morpholin-4-ylmethyl)benzoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.H2O/c14-11-2-1-9(12(15)16)7-10(11)8-13-3-5-17-6-4-13;/h1-2,7,14H,3-6,8H2,(H,15,16);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQPDPKXACNPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583637 | |
Record name | 4-Hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177335-94-2, 143269-99-2 | |
Record name | Benzoic acid, 4-hydroxy-3-(4-morpholinylmethyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177335-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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